![molecular formula C19H21N3O4 B2768290 N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide CAS No. 954011-10-0](/img/structure/B2768290.png)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves condensation methods. For example, (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) was prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, FTIR, and UV-Vis spectroscopy. Their crystal structures were also analyzed using the single crystal X-ray diffraction method .Chemical Reactions Analysis
The BDMMBSH compounds were used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the HOMO–LUMO energy gap established the charge transition contained by BDMMBSH compound .Scientific Research Applications
Anticancer Properties
Background: Indole-based compounds have garnered significant interest in cancer research due to their diverse biological activities. Among these, microtubule-targeting agents play a crucial role in inducing mitotic blockade and apoptosis in cancer cells. The compound we’re examining features a 1-benzo[d][1,3]dioxol-5-yl-indole scaffold with 3-N-fused heteroaryl moieties.
Research Findings: A study published in Molecular Diversity explored a series of 1-benzo[d][1,3]dioxol-5-yl-indoles synthesized via Pd-catalyzed C-N cross-coupling. These compounds were evaluated for their anticancer activity against specific cancer cell lines:
Mechanistic Insights: Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and triggered apoptosis in CCRF-CEM cancer cells. These findings suggest that 1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles could serve as templates for developing more potent analogs and enhancing our understanding of indole-based anticancer molecules .
Other Applications
While anticancer research is a prominent field, this compound may also find applications in other areas, such as drug development, chemical biology, or materials science. However, further investigations are needed to explore these potential applications.
Future Directions
properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c1-22(2)15-6-3-13(4-7-15)9-10-20-18(23)19(24)21-14-5-8-16-17(11-14)26-12-25-16/h3-8,11H,9-10,12H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUFNXLPPWTGQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide |
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